molecular formula C11H23NO B12649831 N,N,3,5,5-Pentamethylhexanamide CAS No. 80480-32-6

N,N,3,5,5-Pentamethylhexanamide

Cat. No.: B12649831
CAS No.: 80480-32-6
M. Wt: 185.31 g/mol
InChI Key: DPBOCZZMRUVIDT-UHFFFAOYSA-N
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Description

N,N,3,5,5-Pentamethylhexanamide: is an organic compound with the molecular formula C11H23NO. It is a tertiary amide, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its unique structural features, which include multiple methyl groups attached to the hexanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,5,5-Pentamethylhexanamide typically involves the reaction of 3,5,5-trimethylhexanoic acid with an amine under dehydrating conditions. Common reagents used in this process include thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by the addition of the amine to form the amide bond .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the amide formation .

Chemical Reactions Analysis

Types of Reactions: N,N,3,5,5-Pentamethylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N,N,3,5,5-Pentamethylhexanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3,5,5-Pentamethylhexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The multiple methyl groups may also affect the compound’s hydrophobic interactions, enhancing its binding affinity to certain proteins or membranes .

Comparison with Similar Compounds

  • N,N-Dimethylhexanamide
  • N,N-Diethylhexanamide
  • N,N-Dipropylhexanamide

Comparison: N,N,3,5,5-Pentamethylhexanamide is unique due to its multiple methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions compared to other amides with fewer or different alkyl groups .

Properties

CAS No.

80480-32-6

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N,N,3,5,5-pentamethylhexanamide

InChI

InChI=1S/C11H23NO/c1-9(8-11(2,3)4)7-10(13)12(5)6/h9H,7-8H2,1-6H3

InChI Key

DPBOCZZMRUVIDT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N(C)C)CC(C)(C)C

Origin of Product

United States

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